NV-5138
Overview
Description
NV-5138 is a novel, orally bioavailable small molecule that directly and transiently activates the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway by binding to and modulating sestrin2, a leucine amino acid sensor and upstream regulatory pathway . This compound is under development by Navitor Pharmaceuticals for the treatment of major depressive disorder . This compound has shown promising preclinical results, including rapid and sustained antidepressant effects .
Preparation Methods
NV-5138 was designed as a synthetic leucine analogue that readily penetrates the blood-brain barrier and selectively binds sestrin to activate mTORC1 signaling in the brain . The synthetic route involves the preparation of (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid, which is the IUPAC name for this compound . The reaction conditions and industrial production methods are proprietary and have not been fully disclosed in the available literature.
Chemical Reactions Analysis
NV-5138 undergoes several types of chemical reactions, primarily involving its interaction with sestrin2 to activate mTORC1 signaling . The compound does not undergo significant metabolism or utilization in protein synthesis, which allows it to uniquely activate mTORC1 in the brain . Common reagents and conditions used in these reactions are not extensively detailed in the literature, but the major product formed from these reactions is the activated mTORC1 complex .
Scientific Research Applications
NV-5138 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In preclinical models, this compound has demonstrated rapid upregulation of key synaptic proteins, synaptic remodeling in the prefrontal cortex and hippocampus, and sustained antidepressant behavioral responses . It has also shown cognitive improvements and compound-specific spectral power changes, as measured by quantitative electroencephalogram activity . These findings suggest that this compound could be a valuable tool for studying the mTORC1 signaling pathway and its role in neuropsychiatric conditions and cognition .
Mechanism of Action
NV-5138 exerts its effects by directly and selectively activating the mTORC1 signaling pathway . It binds to and modulates sestrin2, a leucine amino acid sensor and upstream regulatory pathway . This activation leads to increased mTORC1 signaling, which in turn promotes synaptogenesis in the medial prefrontal cortex and induces rapid antidepressant effects . The actions of this compound require the signaling of brain-derived neurotrophic factor (BDNF), and the antidepressant effects following a single dose are long-lasting, with a duration of up to seven days .
Comparison with Similar Compounds
NV-5138 is unique in its ability to directly and selectively activate the mTORC1 signaling pathway by binding to sestrin2 . This mechanism of action is similar to that of the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine, which also activates the mTORC1 pathway to mediate its rapid-acting antidepressant effects . unlike ketamine, this compound does not modulate other central nervous system targets, including NMDA receptors . Other similar compounds include leucine, which also activates mTORC1 but is metabolized and utilized in protein synthesis, and sestrin modulators that inhibit mTORC1 signaling .
Properties
IUPAC Name |
(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2/c1-7(2,6(8)9)3-4(10)5(11)12/h4,6H,3,10H2,1-2H3,(H,11,12)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFIMCJTDKEPPV-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)O)N)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336354 | |
Record name | ((S)-2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095886-80-7 | |
Record name | NV-5138 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095886807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ((S)-2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NV-5138 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06CA9QMG6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.